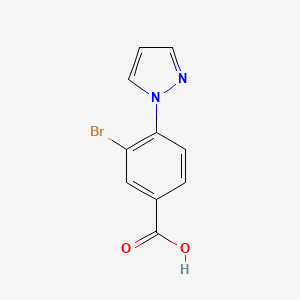
3-(Bromomethyl)piperidine hydrobromide
Vue d'ensemble
Description
3-(Bromomethyl)piperidine hydrobromide is a chemical compound with the molecular formula C6H13Br2N. It is commonly used in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals. The compound is characterized by the presence of a bromomethyl group attached to a piperidine ring, which makes it a versatile building block in chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)piperidine hydrobromide typically involves the bromination of piperidine derivatives. One common method is the reaction of piperidine with bromine in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the piperidine ring .
Industrial Production Methods
For large-scale industrial production, the synthesis may involve more efficient and environmentally friendly methods. For example, the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) can improve the yield and selectivity of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)piperidine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be readily displaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Nucleophilic Substitution: Produces substituted piperidine derivatives.
Reduction: Yields the corresponding piperidine.
Oxidation: Forms aldehydes, carboxylic acids, or other oxidized products.
Applications De Recherche Scientifique
3-(Bromomethyl)piperidine hydrobromide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)piperidine hydrobromide is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing the compound to react with various nucleophiles to form new chemical bonds. This reactivity makes it a valuable intermediate in the synthesis of a wide range of chemical products .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Bromomethyl)pyridine hydrobromide: Similar in structure but contains a pyridine ring instead of a piperidine ring.
4-(Bromomethyl)piperidine hydrobromide: Similar but with the bromomethyl group attached to the fourth position on the piperidine ring.
Uniqueness
3-(Bromomethyl)piperidine hydrobromide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals that require precise structural features .
Propriétés
IUPAC Name |
3-(bromomethyl)piperidine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN.BrH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQUYJZHUSUEFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B3218072.png)

![(7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B3218091.png)




![7-Chloro-2-methyloxazolo[5,4-d]pyrimidine](/img/structure/B3218124.png)


